(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester
Overview
Description
(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a benzyloxycarbonylamino group, and a phosphonic acid diethyl ester moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include trifluoromethylating agents, protecting groups for the amino functionality, and phosphonic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the phosphonic acid moiety may participate in specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds share the trifluoromethyl group, which imparts unique chemical properties.
Phosphonic Acid Esters: Compounds with phosphonic acid ester groups are used in various applications, including agriculture and medicine .
Uniqueness
(1-Benzyloxycarbonylamino-1-trifluoromethyl-but-3-enyl)-phosphonic acid diethyl ester stands out due to its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzyl N-(2-diethoxyphosphoryl-1,1,1-trifluoropent-4-en-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3NO5P/c1-4-12-16(17(18,19)20,27(23,25-5-2)26-6-3)21-15(22)24-13-14-10-8-7-9-11-14/h4,7-11H,1,5-6,12-13H2,2-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPBKNGELBSKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC=C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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